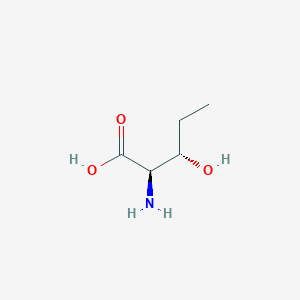
4-Ethenyl-2,6-dimethylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethenyl-2,6-dimethylpyridine is a heterocyclic organic compound with the chemical formula C9H11N. It is also known as ethylidene norcamphor or EN. The compound is a colorless liquid with a pungent odor and is used as a building block in the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of 4-Ethenyl-2,6-dimethylpyridine is not well understood. However, it is believed that the compound acts as a ligand for metal complexes, which can catalyze various chemical reactions. The compound can also form coordination complexes with metal ions, which can influence the reactivity of the metal ion.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 4-Ethenyl-2,6-dimethylpyridine. However, the compound is not known to have any significant toxic effects on the human body. It is also not known to have any significant effects on the environment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-Ethenyl-2,6-dimethylpyridine is its versatility as a building block in the synthesis of various organic compounds. The compound is also relatively easy to synthesize and purify. However, one of the limitations of 4-Ethenyl-2,6-dimethylpyridine is its limited solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 4-Ethenyl-2,6-dimethylpyridine. One direction is the synthesis of new ligands for metal complexes, which can have applications in catalysis, molecular recognition, and drug design. Another direction is the synthesis of new heterocyclic compounds, which can have applications in the pharmaceutical industry. Additionally, further research is needed to understand the mechanism of action of 4-Ethenyl-2,6-dimethylpyridine and its potential applications in various fields of chemistry.
Synthesemethoden
The synthesis of 4-Ethenyl-2,6-dimethylpyridine can be achieved through several methods. One of the most common methods is the reaction of 2,6-dimethylpyridine with acetaldehyde in the presence of a base catalyst. Another method involves the reaction of 2,6-dimethylpyridine with acetylene in the presence of a palladium catalyst. The yield of the reaction depends on the reaction conditions and the purity of the starting materials.
Wissenschaftliche Forschungsanwendungen
4-Ethenyl-2,6-dimethylpyridine has been extensively used in scientific research as a building block in the synthesis of various organic compounds. The compound is used in the synthesis of ligands for metal complexes, which are used in catalysis, molecular recognition, and drug design. Additionally, 4-Ethenyl-2,6-dimethylpyridine is used in the synthesis of heterocyclic compounds, which have applications in the pharmaceutical industry.
Eigenschaften
CAS-Nummer |
102547-79-5 |
|---|---|
Produktname |
4-Ethenyl-2,6-dimethylpyridine |
Molekularformel |
C9H11N |
Molekulargewicht |
133.19 g/mol |
IUPAC-Name |
4-ethenyl-2,6-dimethylpyridine |
InChI |
InChI=1S/C9H11N/c1-4-9-5-7(2)10-8(3)6-9/h4-6H,1H2,2-3H3 |
InChI-Schlüssel |
AHTKGFIYHBHGAM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=N1)C)C=C |
Kanonische SMILES |
CC1=CC(=CC(=N1)C)C=C |
Synonyme |
2,6-Lutidine,4-vinyl-(6CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





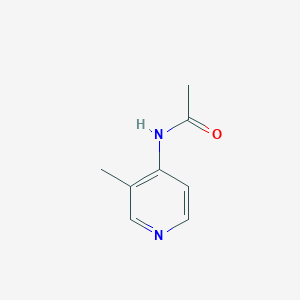
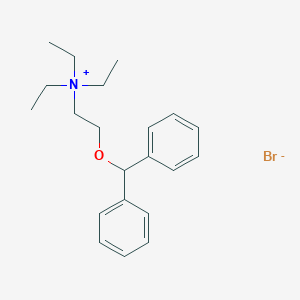
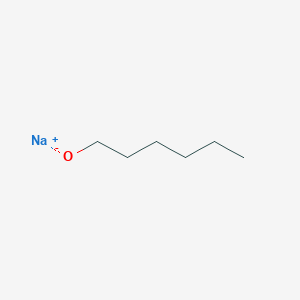

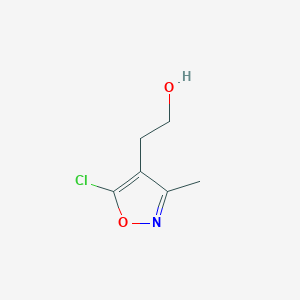
![1-(3,4,5-trimethoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanimine](/img/structure/B12669.png)



